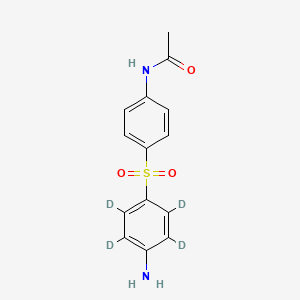

N-acetyl Dapsone D4

Description

Significance of Stable Isotope-Labeled Analogs in Contemporary Research Methodologies

Stable isotope-labeled (SIL) compounds, which incorporate heavy isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are indispensable tools in modern scientific investigation. symeres.comacanthusresearch.com Unlike radioactive isotopes, stable isotopes are non-radioactive, enhancing their safety and accessibility for a broader range of studies. iris-biotech.de Their primary utility lies in their chemical behavior being nearly identical to their unlabeled counterparts, while their increased mass makes them easily distinguishable in mass spectrometry (MS) analysis. acanthusresearch.com

The applications of SIL analogs are extensive, particularly in drug discovery and development:

Pharmacokinetic and Metabolism Studies: SIL compounds are routinely used to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug within a biological system. researchgate.netiris-biotech.deacs.org By administering a labeled version of a drug, researchers can accurately track its metabolic fate and quantify its presence and the formation of its metabolites. researchgate.netsymeres.com

Quantitative Analysis: In bioanalytical methods, especially those coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS), SIL analogs are considered the gold standard for internal standards. veeprho.comacanthusresearch.com They co-elute with the analyte and experience similar ionization and matrix effects, which significantly improves the accuracy, precision, and reproducibility of quantification. acanthusresearch.com

Mechanistic Elucidation: The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction involving the C-D bond is slower than that of the C-H bond. symeres.com This phenomenon is exploited to investigate reaction mechanisms and identify metabolic "soft spots" in a drug molecule, potentially leading to the design of drugs with improved metabolic stability. symeres.comnih.gov

The use of stable isotopes allows for highly sensitive and specific measurements, overcoming challenges like inter-individual variability in bioavailability studies and enabling precise quantification of compounds in complex biological matrices such as plasma or saliva. acanthusresearch.comscinews.uz

The Role of N-acetyl Dapsone (B1669823) D4 as a Key Reference Standard in Dapsone-Related Investigations

N-acetyl Dapsone D4 is a deuterium-labeled version of N-acetyl dapsone, the major metabolite of Dapsone. medchemexpress.commedchemexpress.com In dapsone-related research, precise and simultaneous quantification of both the parent drug and its primary metabolite is often crucial for understanding its pharmacokinetic profile and acetylation phenotype. This compound, along with other deuterated analogs like Dapsone-d8, serves as a vital reference standard, specifically an internal standard, for this purpose. veeprho.comresearchgate.net

The key function of this compound is in analytical method development, validation, and quality control applications for the quantification of dapsone and N-acetyl dapsone in biological samples. synzeal.comcleanchemlab.comclearsynth.com In LC-MS/MS methods, an internal standard is added to both calibration standards and unknown samples in a known concentration to correct for variability during sample processing and analysis. acanthusresearch.com Because this compound is structurally and chemically almost identical to the analyte (unlabeled N-acetyl dapsone), it provides the most accurate correction. acanthusresearch.com

While some studies utilize Dapsone-d8 as the internal standard for the simultaneous determination of both dapsone and N-acetyl dapsone, the availability of specific labeled metabolites like this compound offers researchers more specialized tools for their analytical needs. researchgate.netacanthusresearch.comresearchgate.net

Table 1: Chemical Properties of this compound and Related Compounds

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Role/Type |

|---|---|---|---|---|

| Dapsone | C₁₂H₁₂N₂O₂S | 248.3 | 80-08-0 | Parent Drug acanthusresearch.com |

| N-acetyl Dapsone | C₁₄H₁₄N₂O₃S | 290.34 | 565-20-8 | Major Metabolite medchemexpress.com |

| This compound | C₁₄H₁₀D₄N₂O₃S | 294.4 | 2070015-08-4 | Labeled Metabolite/Standard cleanchemlab.com |

| Dapsone D4 | C₁₂H₈D₄N₂O₂S | 252.3 | 1346602-12-7 | Labeled Parent Drug/Standard synzeal.com |

| Dapsone D8 | C₁₂H₄D₈N₂O₂S | 256.3 | 557794-38-4 | Labeled Parent Drug/Standard caymanchem.combiomol.com |

Evolution of Research Tools for Dapsone Metabolism Studies and the Place of Deuterated Compounds

The analytical methods for determining dapsone concentrations have evolved significantly, driven by the need for greater sensitivity and specificity. Early methods often relied on reversed-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) or electrochemical detection. nih.govnih.gov While functional for monitoring therapeutic levels, these methods could have limitations, such as higher detection limits (e.g., 25 ng/ml for UV) and more complex sample preparation to minimize interference from other substances in biological fluids. nih.gov

The advent of mass spectrometry, particularly LC-MS/MS, revolutionized the analysis of dapsone and its metabolites. researchgate.net This technology offers superior sensitivity and specificity by monitoring the specific mass-to-charge (m/z) transitions of the target molecules. researchgate.net This advancement has been critical for detailed pharmacokinetic studies, especially those requiring simultaneous measurement of the parent drug and its metabolites at low concentrations. researchgate.netresearchgate.net

Deuterated compounds are central to the success of these modern LC-MS/MS methods. oaepublish.com The development and use of stable isotope-labeled internal standards, such as Dapsone-d8 and this compound, have become standard practice. veeprho.comresearchgate.net These standards ensure high accuracy and precision by compensating for matrix effects and variations in instrument response. acanthusresearch.com The ability to synthesize specifically labeled compounds like D-dapsone through techniques such as electrochemical deuteration further expands the toolkit available to researchers for investigating metabolic pathways. oaepublish.com

Table 2: Selected Research Findings on Dapsone Analysis Using Deuterated Standards

| Study Focus | Analytical Method | Internal Standard (IS) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Simultaneous determination of Dapsone and N-Acetyl Dapsone in human plasma | LC-MS/MS | Dapsone D8 | A rapid and sensitive method was developed with a run time of 2.0 min. Calibration curves were linear from 0.50-2,500.00 ng/mL for Dapsone and 0.25-20.00 ng/mL for N-Acetyl Dapsone. | researchgate.netresearchgate.net |

| Quantification of Dapsone | GC- or LC-MS | Dapsone-d8 | Dapsone-d8 is intended for use as an internal standard for the quantification of dapsone. | caymanchem.combiomol.comclearsynth.com |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dapsone |

| N-acetyl Dapsone |

| Dapsone-d8 |

| Diazoxide |

| Practolol |

| Hydroxylaminodapsone |

| Dapsone D4 |

Structure

3D Structure

Properties

Molecular Formula |

C14H14N2O3S |

|---|---|

Molecular Weight |

294.36 g/mol |

IUPAC Name |

N-[4-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonylphenyl]acetamide |

InChI |

InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17)/i2D,3D,6D,7D |

InChI Key |

WDOCBIHNYYQINH-USSMZTJJSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)[2H] |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Enrichment for N Acetyl Dapsone D4

Methodologies for the Chemical Synthesis of Deuterated Dapsone (B1669823) Derivatives

The synthesis of deuterated dapsone derivatives can be approached through several strategic routes, primarily involving the introduction of deuterium (B1214612) into a precursor molecule before the construction of the final dapsone or N-acetyl dapsone structure. A common pathway begins with the deuteration of an aniline (B41778) derivative, which then serves as a key building block.

One established method for synthesizing the dapsone backbone involves the reaction of 4-chloronitrobenzene with a sulfide (B99878) source, followed by oxidation and reduction steps. nih.govgoogle.com To introduce deuterium, a deuterated version of one of the precursors, such as deuterated aniline or deuterated nitrobenzene, would be utilized. For instance, the synthesis could start from deuterated aniline, which is then converted to a corresponding deuterated building block for the dapsone skeleton.

A general scheme for producing dapsone initiates with 4-chloronitrobenzene. pharmacy180.com A variation of this could involve the coupling of a deuterated and a non-deuterated phenyl ring. For example, a deuterated aniline could be diazotized and then reacted with a suitable sulfur-containing aromatic compound, followed by further functional group manipulations to yield the desired deuterated dapsone core.

The table below outlines a plausible synthetic approach for a deuterated dapsone derivative, which can then be acetylated to form N-acetyl Dapsone D4.

| Step | Reaction | Reactants | Key Considerations |

| 1 | Deuteration of Aniline | Aniline, Deuterium source (e.g., D₂O, CDCl₃) | Choice of catalyst and reaction conditions to achieve high isotopic enrichment at specific positions. |

| 2 | Formation of a Sulfonyl Bridge | Deuterated aniline derivative, Non-deuterated aromatic component with a suitable leaving group | Coupling reaction to form the diphenyl sulfone core. |

| 3 | Functional Group Interconversion | Intermediate from Step 2 | Reduction of nitro groups to amino groups, if present in the synthetic design. |

| 4 | Acetylation | Deuterated Dapsone, Acetic Anhydride | Selective acetylation of one of the amino groups to yield this compound. |

Techniques for Deuterium Incorporation into the N-acetyl Dapsone Molecular Structure

The precise incorporation of deuterium into the N-acetyl dapsone structure is a critical step that dictates the isotopic purity of the final product. Several advanced techniques are available for this purpose, primarily focusing on the deuteration of the aromatic rings.

Acid-Catalyzed Hydrogen-Deuterium (H-D) Exchange: This method involves treating the aromatic substrate with a strong deuterated acid, such as deuterated trifluoroacetic acid (CF₃COOD) or a mixture of a strong acid like HCl with D₂O. acs.orgnih.gov The reaction typically proceeds via electrophilic aromatic substitution, where deuterium ions (D⁺) replace hydrogen atoms on the aromatic ring. The regioselectivity of this exchange is influenced by the electronic properties of the substituents on the ring. For aniline derivatives, deuteration often occurs at the ortho and para positions relative to the amino group. acs.orgnih.gov Microwave irradiation can be employed to accelerate the H-D exchange process. acs.org

Metal-Catalyzed H-D Exchange: Transition metal catalysts, such as platinum, palladium, rhodium, and ruthenium, are highly effective in facilitating H-D exchange reactions under milder conditions. researchgate.netuni-koeln.deresearchgate.net For instance, platinum-on-carbon (Pt/C) has been shown to effectively catalyze the deuteration of aromatic rings using D₂O as the deuterium source. researchgate.net These methods can offer high levels of deuterium incorporation and, in some cases, specific regioselectivity. Molybdenum-mediated reductive deuteration of nitroarenes using D₂O has also been reported as a method to produce ortho- and para-deuterated anilines. rsc.org

Deamination of Anilines: An alternative strategy involves the deamination of a deuterated aniline derivative. This can be achieved by diazotization followed by reduction, where the amino group is replaced by a deuterium atom. Using deuterated chloroform (B151607) (CDCl₃) as the deuterium source in this process can lead to high isotopic purity. acs.org

Acetylation Step: Once the deuterated dapsone core is synthesized, the final step is the selective N-acetylation. This is commonly achieved by reacting the deuterated dapsone with acetic anhydride. researchgate.nettandfonline.comsemanticscholar.orggoogle.com The reaction can be performed in various solvents, and the use of a weak base like sodium acetate (B1210297) can facilitate the reaction by liberating the free primary amine, which then reacts with the acetic anhydride. researchgate.net Additive-free acylation in solvents like ethyl acetate at room temperature has also been reported as a mild and efficient method. tandfonline.com

The following table summarizes key techniques for deuterium incorporation.

| Technique | Deuterium Source | Catalyst/Reagent | Key Features |

| Acid-Catalyzed H-D Exchange | D₂O, CF₃COOD | Strong acids (e.g., HCl) | Regioselective deuteration, can be accelerated by microwaves. acs.orgnih.gov |

| Metal-Catalyzed H-D Exchange | D₂O, D₂ gas | Pt, Pd, Rh, Ru, Mo complexes | High efficiency, milder conditions, potential for high regioselectivity. researchgate.netuni-koeln.deresearchgate.netrsc.org |

| Deamination of Anilines | CDCl₃ | Diazotizing agents | Selective replacement of an amino group with deuterium. acs.org |

| Acetylation | Acetic Anhydride | Sodium Acetate (optional) | Forms the N-acetyl group on the deuterated dapsone core. researchgate.nettandfonline.com |

Advanced Approaches for the Purification and Research-Grade Characterization of Synthesized this compound

Ensuring the high purity and confirming the structural integrity of synthesized this compound are paramount for its use in research. This requires the application of advanced purification and characterization techniques. moravek.com

Purification Techniques: High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purification of isotopically labeled compounds. moravek.comnih.gov By selecting an appropriate stationary phase (e.g., C18) and mobile phase composition, HPLC can effectively separate the desired deuterated compound from non-deuterated or partially deuterated analogues, as well as other reaction byproducts. acs.org Solid-phase extraction (SPE) can also be employed as a preliminary purification step to remove major impurities. acs.org

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR are indispensable for characterizing deuterated compounds. acs.orgacs.org ¹H NMR is used to determine the degree of deuterium incorporation by observing the decrease in the intensity of signals corresponding to the protons that have been replaced by deuterium. acs.org ²H NMR directly detects the deuterium nuclei, providing confirmation of the labeling positions. acs.orgacs.org The use of deuterated solvents in NMR is standard practice to avoid interference from solvent signals. google.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight of this compound and determining its isotopic purity. acs.orgresearchgate.net The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound. The isotopic distribution pattern can be analyzed to calculate the percentage of deuterium incorporation. researchgate.net Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which helps in confirming the location of the deuterium labels within the molecule. lcms.cz

The combination of these purification and characterization methods ensures that the synthesized this compound is of high chemical and isotopic purity, making it a reliable standard for quantitative analytical studies. resolvemass.calumiprobe.com

The table below details the primary analytical techniques used for the characterization of this compound.

| Technique | Purpose | Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Purification | Separation of this compound from impurities and non-deuterated species. moravek.comnih.gov |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Structural Confirmation & Isotopic Purity | Determination of the degree of deuteration by signal integration. acs.org |

| ²H Nuclear Magnetic Resonance (²H NMR) | Structural Confirmation | Direct detection of deuterium atoms at specific positions. acs.org |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Weight & Isotopic Purity | Accurate mass measurement and determination of isotopic enrichment. acs.orgresearchgate.net |

| Tandem Mass Spectrometry (MS/MS) | Structural Elucidation | Fragmentation analysis to confirm the location of deuterium labels. lcms.cz |

Sophisticated Analytical Methodologies for N Acetyl Dapsone D4 Quantification and Identification in Research Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for N-acetyl Dapsone (B1669823) D4 Analysis.researchgate.netresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the analysis of N-acetyl Dapsone D4 in biological matrices. researchgate.netresearchgate.net This technique offers unparalleled selectivity and sensitivity, which are critical for accurately measuring the low concentrations typical in research samples. The combination of liquid chromatography for physical separation and tandem mass spectrometry for specific detection allows for the precise quantification of the analyte, even in complex sample matrices like plasma. researchgate.netresearchgate.net

In a typical LC-MS/MS workflow, the sample is first subjected to a separation process on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column. nih.govshsmu.edu.cn This separates this compound from other endogenous and exogenous compounds. The eluent from the chromatography column is then introduced into the mass spectrometer.

Within the mass spectrometer, the molecules are ionized, typically using electrospray ionization (ESI), and the specific precursor ion for this compound is selected. researchgate.net This ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and significantly reduces background noise, leading to enhanced sensitivity. researchgate.netnih.gov For instance, in the analysis of dapsone and its metabolite N-acetyl dapsone, MRM mode was used by monitoring ion transitions from m/z 249.3→156.1 for dapsone and m/z 291.1→156.0 for N-acetyl dapsone. researchgate.net

The development and validation of bioanalytical assays are critical steps to ensure the reliability and accuracy of quantitative data. nih.gov this compound is frequently employed as an internal standard (IS) in these assays for the quantification of dapsone and its primary metabolite, N-acetyl dapsone. synzeal.comcleanchemlab.comcleanchemlab.com The use of a stable isotope-labeled internal standard like this compound is the preferred approach in LC-MS/MS-based bioanalysis because it closely mimics the analyte's behavior during sample preparation and ionization, thereby correcting for matrix effects and variability in the analytical process. researchgate.net

The validation process for these bioanalytical methods is rigorous and adheres to guidelines set by regulatory authorities such as the U.S. Food and Drug Administration (FDA). nih.gov Key validation parameters include:

Specificity and Selectivity: The method must be able to unequivocally differentiate and quantify the analyte and the internal standard from endogenous components in the matrix and other potential interferences. researchgate.net

Linearity: The assay must demonstrate a linear relationship between the concentration of the analyte and the instrumental response over a defined range. researchgate.netresearchgate.net For example, a method for dapsone and N-acetyl dapsone showed linearity in the concentration ranges of 0.50-2,500.00 ng/mL and 0.25-20.00 ng/mL, respectively. researchgate.net

Accuracy and Precision: The accuracy of the method refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. researchgate.net Intra- and inter-run precision are typically evaluated, with acceptance criteria often set at less than 15% relative standard deviation (RSD), and accuracies within 100±15%. researchgate.netresearchgate.net

Recovery: This parameter assesses the efficiency of the extraction process in recovering the analyte and internal standard from the biological matrix. nih.gov

Matrix Effect: This evaluates the influence of co-eluting, undetected matrix components on the ionization of the analyte and internal standard. researchgate.net

Stability: The stability of the analyte and internal standard is assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage, to ensure that the sample integrity is maintained throughout the analytical process. researchgate.net

A study on the simultaneous determination of dapsone and N-acetyl dapsone in human plasma utilized Dapsone D8 as an internal standard and validated the method for selectivity, sensitivity, recovery, linearity, accuracy, and precision. researchgate.net

Optimizing both chromatographic and mass spectrometric parameters is crucial for achieving the desired sensitivity, selectivity, and robustness of the analytical method. shsmu.edu.cn

Chromatographic Optimization: The choice of the analytical column, mobile phase composition, and flow rate are critical for achieving good separation and peak shape. Reversed-phase chromatography is commonly employed, often with C18 columns. researchgate.netingenieria-analitica.com The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution, often containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. researchgate.netnih.gov Gradient elution is frequently used to effectively separate compounds with different polarities within a reasonable run time. nih.gov

Mass Spectrometric Optimization: For the mass spectrometer, parameters such as the ionization source settings (e.g., spray voltage, gas temperatures, and gas flows), and collision energy for fragmentation need to be carefully optimized for this compound. nih.govingenieria-analitica.com The goal is to maximize the signal intensity of the specific precursor-to-product ion transition used for quantification in MRM mode. nih.gov This optimization is typically performed by infusing a standard solution of the compound and systematically adjusting the parameters to find the optimal conditions. nih.gov

The following table summarizes typical LC-MS/MS parameters that are optimized for the analysis of compounds like this compound.

| Parameter | Typical Setting/Condition | Purpose |

| Chromatography | ||

| Column | C18 or other reversed-phase column | Separation based on hydrophobicity |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase |

| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% Formic Acid | Organic component of the mobile phase |

| Flow Rate | 0.2 - 1.0 mL/min | Controls the speed of separation |

| Gradient | Varies depending on the analytes | To elute compounds with a range of polarities |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | To generate charged molecules from the analyte |

| Precursor Ion (m/z) | Specific to this compound | Selection of the parent ion for fragmentation |

| Product Ion (m/z) | Specific fragment of this compound | Selection of a specific fragment for quantification |

| Collision Energy | Optimized for maximum product ion intensity | To induce fragmentation of the precursor ion |

| Dwell Time | Typically 50-200 ms | The time spent monitoring a specific ion transition |

Development and Validation of Bioanalytical Assays Utilizing this compound as an Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for this compound.cleanchemlab.com

While LC-MS/MS is the predominant technique, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of this compound. However, this application often requires a derivatization step to increase the volatility and thermal stability of the compound, making it suitable for GC analysis. Acetylation is a common derivatization technique used in this context. nih.gov

In a GC-MS method, the sample is first extracted and derivatized. The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and quantification.

Although less common for this specific compound due to the extra sample preparation step and potential for thermal degradation, GC-MS can be a viable alternative, particularly in laboratories where LC-MS/MS instrumentation is not available.

Application of this compound in Quality Control and Method Validation in Research Laboratories.synzeal.comcleanchemlab.comcleanchemlab.com

This compound plays a crucial role in the quality control (QC) and method validation processes within research laboratories. synzeal.comcleanchemlab.comcleanchemlab.com Its use as an internal standard is fundamental to ensuring the accuracy and reproducibility of analytical methods. synzeal.com

During method validation, this compound is used to prepare calibration standards and quality control samples at various concentration levels. nih.gov These samples are then analyzed to assess the performance characteristics of the assay, as detailed in section 3.1.1.

In routine analysis, QC samples containing known concentrations of the analyte and this compound are included in each analytical run. The results from these QC samples are used to accept or reject the run, ensuring that the analytical system is performing within established specifications. This practice guarantees the reliability of the data generated for the unknown research samples. The use of a stable isotope-labeled standard like this compound is a key component of a robust quality assurance program in any bioanalytical laboratory. synzeal.comcleanchemlab.comcleanchemlab.com

Application of N Acetyl Dapsone D4 in in Vitro and Preclinical Metabolic Research

Elucidation of N-acetylation Pathways of Dapsone (B1669823) Using N-acetyl Dapsone D4 as a Probe

The metabolic fate of the antibacterial agent dapsone is primarily governed by two competing pathways: N-hydroxylation, mediated by cytochrome P450 (CYP) enzymes, and N-acetylation, catalyzed by N-acetyltransferase (NAT) enzymes to form the less toxic metabolite, Monoacetyldapsone (MADDS). researchgate.netnih.govpraxis-schuster.ch The N-acetylation pathway is subject to a well-known genetic polymorphism, dividing the population into "slow" and "rapid" acetylator phenotypes. nih.govnih.gov This genetic variability can significantly influence the metabolic profile of dapsone, affecting the balance between detoxification and the formation of potentially toxic hydroxylamine (B1172632) metabolites. nih.govilsl.br

Table 1: Representative Data from a Dapsone Acetylator Phenotyping Study This table contains illustrative data reflecting typical findings in pharmacokinetic studies where this compound would be used as an internal standard for accurate metabolite quantification.

| Subject ID | Acetylator Phenotype | Plasma Dapsone (ng/mL) | Plasma MADDS (ng/mL) | MADDS/Dapsone Ratio |

| 001 | Slow | 1850 | 350 | 0.19 |

| 002 | Rapid | 1550 | 1475 | 0.95 |

| 003 | Slow | 2100 | 440 | 0.21 |

| 004 | Rapid | 1700 | 1735 | 1.02 |

Enzyme Kinetic Studies and Metabolic Stability Assessments of Dapsone Metabolites with this compound

Understanding the kinetics of the enzymes responsible for dapsone metabolism is fundamental to predicting its behavior in the body. Enzyme kinetic studies determine key parameters such as the Michaelis-Menten constant (Kм) and the maximum reaction velocity (Vmax), which describe the affinity of an enzyme for the substrate and its maximum metabolic capacity, respectively. nih.gov this compound is essential for the accurate quantification of MADDS in these in vitro assays, which involve incubating dapsone with specific human liver enzymes or cellular fractions. nih.gov

For instance, studies using human liver cytosol or bacterially expressed NAT enzymes have been conducted to characterize the specific isoforms responsible for dapsone acetylation. nih.gov Research has identified NAT2 as the primary enzyme for dapsone acetylation, with a lower Kм value compared to NAT1, indicating a higher affinity. nih.gov The precision afforded by this compound as an internal standard allows for the reliable determination of these kinetic constants, which are critical for building predictive metabolic models. nedmdg.org

Metabolic stability assessments, which measure the rate at which a compound is cleared by metabolic processes, also rely on this technology. nedmdg.org By accurately tracking the depletion of the parent drug and the formation of metabolites like MADDS over time, researchers can calculate parameters such as in vitro half-life (t½) and intrinsic clearance (CLint). This compound ensures the data quality required for these calculations, helping to predict a drug's in vivo persistence and potential for accumulation. nedmdg.org

Table 2: Illustrative Enzyme Kinetic Parameters for Dapsone Acetylation by Human NAT Isoforms This table presents example kinetic data from studies where this compound would be a critical tool for quantifying the formation of Monoacetyldapsone (MADDS).

| Enzyme Source | Apparent Kм (μM) | Vmax (pmol/min/mg protein) |

| Human Liver Cytosol (Fast Acetylator) | 98 | 190 |

| Bacterially Expressed NAT1 | 687 | N/A |

| Bacterially Expressed NAT2 | 136 | N/A |

Data adapted from a study on dapsone acetylation by human liver arylamine N-acetyltransferases. nih.gov

Investigation of In Vitro Drug Metabolism and Drug-Drug Interactions Using this compound

Drug-drug interactions (DDIs) represent a significant concern in clinical practice, often arising when one drug alters the metabolism of another. rktech.humdpi.com In vitro DDI studies are conducted early in drug development to identify compounds that may inhibit or induce key metabolic enzymes like the CYP450 or NAT families. rktech.hu These studies often involve co-incubating dapsone and a test compound with human liver microsomes to measure any change in the rate of metabolite formation. arabjchem.org

This compound plays a vital role by enabling the precise measurement of MADDS, the product of the NAT-mediated pathway. nih.gov This allows for the calculation of inhibition parameters such as the IC50, which is the concentration of an inhibitor required to reduce enzyme activity by 50%. arabjchem.org For example, studies have shown that sulfamethazine (B1682506) can competitively inhibit dapsone acetylation. nih.gov Similarly, the potential for other drugs to inhibit the CYP-mediated N-hydroxylation pathway can be assessed. arabjchem.org Accurate quantification of all relevant metabolites is crucial for a complete understanding of the DDI potential, and stable isotope-labeled standards like this compound provide the necessary analytical rigor. clearsynth.comresearchgate.net

Table 3: Example IC50 Values for Inhibition of Dapsone Metabolism in Human Liver Microsomes (HLM) This table shows representative data from in vitro drug-drug interaction studies. The accurate measurement of dapsone metabolites, enabled by internal standards, is key to generating such data.

| Inhibitor | Metabolic Pathway | IC50 (μM) | Inhibition Type |

| Shikonin | CYP-mediated | 31.39 | Non-competitive |

| Fisetin | CYP-mediated | 15.00 | Mixed-type |

| Sulfamethazine | NAT-mediated | N/A (Competitive Inhibitor) | Competitive |

Data derived from studies on the drug-drug interactions of dapsone. nih.govarabjchem.org

Comparative Metabolic Profiling Across Experimental Systems with this compound

Preclinical drug development often involves comparing metabolic profiles across different experimental systems to better predict human outcomes. ijpsonline.com This can include comparisons between species (e.g., human vs. rat liver microsomes) or between different in vitro models (e.g., microsomes vs. hepatocytes vs. skin cells). arabjchem.orgnih.gov These comparisons are essential for identifying species-specific metabolic pathways and for selecting the most appropriate animal model for further studies.

The reliability of these comparative assessments hinges on the ability to accurately quantify metabolite formation in each system. This compound, as a robust internal standard, ensures that the quantitative data is consistent and comparable, even when the biological matrices are different. researchgate.net For instance, studies have revealed significant differences in the inhibition of dapsone metabolism between human and rat liver microsomes, highlighting species-specific variations in enzyme activity. arabjchem.org The use of this compound in such studies helps confirm that observed differences are due to true biological variance rather than analytical artifacts, thereby providing a solid foundation for extrapolating preclinical data to humans.

Table 4: Comparative Inhibition of Dapsone Metabolism in Human vs. Rat Liver Microsomes This table illustrates how data comparing different experimental systems would be presented. This compound would facilitate the accurate quantification of metabolites in both human and rat systems, ensuring a valid comparison.

| Inhibitor | Experimental System | IC50 (μM) |

| Shikonin | Human Liver Microsomes (HLM) | 31.39 |

| Shikonin | Rat Liver Microsomes (RLM) | 12.21 |

| Fisetin | Human Liver Microsomes (HLM) | 15.00 |

| Fisetin | Rat Liver Microsomes (RLM) | 4.97 |

Data derived from an in vitro study comparing inhibitory effects in HLM and RLM. arabjchem.org

Pharmacokinetic and Dispositional Research Applications of N Acetyl Dapsone D4 in Non Human Biological Systems

Utilization of N-acetyl Dapsone (B1669823) D4 in Preclinical Pharmacokinetic Modeling and Disposition Studies

The use of stable isotope-labeled analogs like N-acetyl Dapsone D4 is fundamental to modern pharmacokinetic (PK) modeling. In preclinical drug development, physiologically based pharmacokinetic (PBPK) models are constructed using data from in vitro and in vivo animal studies to simulate and predict a drug's absorption, distribution, metabolism, and elimination (ADME) in humans. asm.org The accuracy of these models is contingent on the quality of the underlying concentration-time data obtained from animal models.

This compound is employed as an internal standard in bioanalytical methods to ensure the precise and accurate quantification of N-acetyl dapsone in biological samples from these preclinical studies. clearsynth.comresearchgate.net This is critical for accurately characterizing the disposition of dapsone, which undergoes metabolic transformation to N-acetyl dapsone. nih.govresearchgate.net The balance between acetylation of dapsone to N-acetyl dapsone and the deacetylation of this metabolite back to dapsone is a key aspect of its disposition. nih.gov

Research in animal models, such as rats, has been identified as valuable for modeling the disposition of dapsone in humans. nih.gov Studies in rats have investigated the plasma levels, half-life, and protein binding of both dapsone and N-acetyl dapsone (MADDS). nih.gov For instance, following administration of dapsone to female rats, N-acetyl dapsone constituted a significant fraction (43% to 62%) of the total drug measured in plasma after 8 hours. nih.gov The ability to accurately measure these concentrations and ratios is directly supported by the use of deuterated internal standards like this compound in the analytical workflow. This precision allows researchers to build robust pharmacokinetic models and understand species-specific differences in drug metabolism. researchgate.net

Table 1: Representative Disposition Findings for Dapsone and N-acetyl Dapsone (MADDS) in a Preclinical Rat Model

This table presents data from a study investigating the disposition of dapsone and its metabolite in rats. The generation of such precise data in preclinical studies is critically dependent on robust bioanalytical methods that would employ an internal standard like this compound for the metabolite.

| Parameter | Dapsone (DDS) | N-acetyl Dapsone (MADDS) | Animal Model | Source |

| Plasma Half-Life (t½) | 5.0 - 6.8 hours | Significantly lower than DDS in Lewis rats; not different in Buffalo rats | Female Buffalo and Lewis Rats | nih.gov |

| Plasma Protein Binding | 67 - 72% | 91% | Rats | nih.gov |

| Metabolite Fraction in Plasma | - | 43 - 62% of total drug at 8 hours | Female Rats | nih.gov |

| Metabolic Process | Undergoes acetylation to MADDS | Undergoes deacetylation to DDS | Rats | nih.gov |

Bioanalytical Support for Pharmacokinetic Research in Animal Models and Ex Vivo Preparations Using this compound

The primary role of this compound in research is to provide bioanalytical support for PK studies in animal models and ex vivo systems. clearsynth.comsynzeal.com It is specifically designed for use as an internal standard in quantitative analysis, most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netfrontiersin.org

In a typical LC-MS/MS method, a known quantity of this compound is added to biological samples (e.g., plasma, tissue homogenates) at the beginning of the sample preparation process. frontiersin.org Because the deuterated standard is chemically and physically almost identical to the unlabeled N-acetyl dapsone analyte, it experiences similar extraction recovery and ionization efficiency during the analytical procedure. nih.gov However, due to its higher molecular weight, it is differentiated from the unlabeled analyte by the mass spectrometer. frontiersin.org By comparing the instrument response of the analyte to that of the known concentration of the internal standard, analysts can correct for variations in sample handling and instrument performance, which significantly improves the accuracy, precision, and reproducibility of the results. researchgate.net

This methodology is applied to a variety of non-human biological matrices. In in vivo animal model studies (e.g., in rats or mice), it allows for the accurate determination of N-acetyl dapsone concentration-time profiles in plasma, which is essential for calculating key PK parameters. nih.govfrontiersin.org It is also invaluable for ex vivo preparations, such as studies using skin or liver microsomes, where the metabolic capacity of specific tissues is investigated. researchgate.netnih.gov For example, research on xenobiotic-metabolizing enzymes in rat skin microsomes benefits from such precise analytical techniques to quantify the formation of metabolites. nih.govd-nb.info The use of this compound ensures that the data generated from these diverse experimental systems are reliable and suitable for regulatory submissions or for making critical decisions in drug development. clearsynth.comsynzeal.com

Table 2: Representative Bioanalytical Method Parameters for Quantification Utilizing a Deuterated Internal Standard

This table outlines typical parameters for an LC-MS/MS method designed for the simultaneous quantification of a parent drug and its metabolite, illustrating where this compound would serve as the internal standard for N-acetyl dapsone.

| Parameter | Description | Example from Similar Assays | Source |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | researchgate.netfrontiersin.org |

| Biological Matrix | Plasma, Tissue Homogenates | Mouse or Rat Plasma | nih.govfrontiersin.org |

| Sample Preparation | Protein Precipitation or Liquid-Liquid Extraction | Protein precipitation with methanol (B129727) or liquid-liquid extraction with methyl tert-butyl ether | researchgate.netfrontiersin.org |

| Internal Standard (IS) | Stable isotope-labeled analog of the analyte | This compound (for N-acetyl dapsone); Dapsone-d4 or Dapsone-d8 (for Dapsone) | researchgate.netfrontiersin.org |

| Chromatographic Column | Reversed-Phase C18 | Waters Atlantis T3 or Chromolith C18 | asm.orgresearchgate.net |

| Detection Mode | Positive Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM) | Monitoring specific precursor → product ion transitions for each analyte and IS | researchgate.netfrontiersin.org |

| Method Outcome | High accuracy, precision, and sensitivity for analyte quantification | Intra- and inter-run precision <15%; accuracy within ±15% | researchgate.netfrontiersin.org |

Mechanistic Research Employing N Acetyl Dapsone D4

Exploration of Molecular and Cellular Interactions Involving N-acetyl Dapsone (B1669823) D4 as a Research Tool

The primary application of N-acetyl Dapsone D4 in research is as an internal standard for analytical and pharmacokinetic studies. medchemexpress.commedchemexpress.com In these contexts, it is not used to directly probe molecular or cellular interactions in the way a fluorescently labeled molecule might be. Instead, its utility lies in its ability to ensure the accuracy of measurements of its non-labeled counterpart, N-acetyl Dapsone, in complex biological samples.

By adding a known quantity of this compound to a biological sample, such as plasma or tissue homogenate, researchers can correct for any loss of the analyte during sample preparation and analysis by mass spectrometry. medchemexpress.com This technique, known as stable isotope dilution analysis, is fundamental to obtaining reliable quantitative data. While this is an indirect role in studying molecular interactions, the precise data obtained are essential for understanding the outcomes of these interactions, such as the rate of metabolite formation or the concentration of a metabolite within a cellular compartment.

There is currently no direct evidence from the available research to suggest that this compound is used as a probe to visualize or directly measure molecular and cellular interactions, such as binding to cellular receptors or transport across cell membranes. Its value is firmly established in the analytical realm, which underpins these more mechanistic investigations.

Role of this compound in Understanding Regulatory Mechanisms of Dapsone Biotransformation

The biotransformation of Dapsone is a critical area of study, as it determines both the therapeutic efficacy and the potential for adverse effects of the drug. A key metabolic pathway for Dapsone is N-acetylation, which is catalyzed by the N-acetyltransferase (NAT) enzymes, particularly NAT2. This process converts Dapsone into N-acetyl Dapsone, a non-toxic metabolite. researchgate.net Another major pathway is N-hydroxylation, which can lead to the formation of toxic metabolites responsible for adverse effects like methemoglobinemia.

This compound plays a pivotal, albeit indirect, role in elucidating the regulatory mechanisms of Dapsone biotransformation. Its application as an internal standard allows for the precise and accurate quantification of N-acetyl Dapsone produced in various experimental systems. This is crucial for several areas of investigation:

Phenotyping of N-acetyltransferase Activity: The rate of Dapsone acetylation varies significantly among individuals due to genetic polymorphisms in the NAT2 gene. This leads to "fast," "intermediate," and "slow" acetylator phenotypes. By accurately measuring the ratio of N-acetyl Dapsone to Dapsone in plasma or urine, researchers can determine an individual's acetylator status. This compound is instrumental in ensuring the reliability of these measurements. This phenotyping is essential for understanding how genetic factors regulate drug metabolism and for predicting patient-specific responses to Dapsone therapy.

Enzyme Kinetics and Inhibition Studies: Understanding the kinetics of the NAT enzymes is fundamental to predicting how they will handle substrates like Dapsone. While there is no evidence of this compound being used directly to probe the enzyme's active site, its role in quantifying the product of the enzymatic reaction (N-acetyl Dapsone) is vital. This allows for the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) of Dapsone acetylation. Furthermore, in studies investigating the potential for other drugs to inhibit Dapsone acetylation, this compound ensures that the measured changes in N-acetyl Dapsone levels are accurate, thereby providing reliable data on drug-drug interactions.

The table below summarizes the key research applications of this compound in the context of understanding Dapsone biotransformation.

| Research Application | Role of this compound | Research Finding |

| Pharmacokinetic Studies | Internal standard for accurate quantification of Dapsone and its metabolites. | Enables precise determination of absorption, distribution, metabolism, and excretion (ADME) parameters. |

| Metabolite Profiling | Internal standard for the identification and quantification of N-acetyl Dapsone. | Confirms N-acetyl Dapsone as a major metabolite of Dapsone. |

| Phenotyping Studies | Ensures accurate measurement of the ratio of N-acetyl Dapsone to Dapsone. | Facilitates the classification of individuals into fast, intermediate, and slow acetylator phenotypes based on NAT2 activity. |

| Enzyme Kinetic Assays | Internal standard for quantifying the product of the NAT-catalyzed reaction. | Allows for the determination of kinetic parameters (Km, Vmax) for Dapsone acetylation. |

| Drug-Drug Interaction Studies | Provides accurate measurement of changes in N-acetyl Dapsone formation in the presence of potential inhibitors. | Helps to identify drugs that may alter Dapsone metabolism by inhibiting N-acetyltransferase enzymes. |

Future Trajectories and Emerging Research Paradigms for N Acetyl Dapsone D4

Integration of N-acetyl Dapsone (B1669823) D4 into Advanced 'Omics' Research Methodologies

The large-scale study of small molecules, known as metabolomics, provides a real-time snapshot of an organism's metabolic state. thermofisher.com In this field, stable isotope-labeled compounds like N-acetyl Dapsone D4 are indispensable for achieving accurate quantification. clearsynth.comthermofisher.com

The primary application of this compound in 'omics' research lies in its use as an internal standard in mass spectrometry-based metabolomics. clearsynth.com When analyzing complex biological samples, matrix effects can significantly interfere with the measurement of the target analyte. clearsynth.com By adding a known quantity of this compound to the sample, researchers can correct for these variations, ensuring the data's reliability. clearsynth.com This is crucial for the accurate determination of dapsone and its metabolites in biological fluids and tissues.

Future research could focus on expanding the panel of deuterated standards to include other key metabolites of dapsone, such as dapsone hydroxylamine (B1172632). This would enable a more comprehensive and accurate quantitative analysis of the entire dapsone metabolic pathway within a single 'omics' experiment. Such an approach would be invaluable for understanding the pharmacokinetics and pharmacodynamics of dapsone in greater detail.

Prospective Applications of this compound in Novel Analytical and Bioanalytical Frontiers

The utility of this compound extends beyond its current role as an internal standard in routine drug monitoring. clearsynth.comsynzeal.comcleanchemlab.com Emerging analytical techniques could leverage its unique properties for novel applications.

One promising area is in the development of highly sensitive and specific methods for detecting dapsone and its metabolites at ultra-trace levels. Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), coupled with this compound as an internal standard, could push the limits of detection to new lows. This would be particularly beneficial in specialized research areas like pediatric pharmacology or in studies investigating long-term, low-level exposure to the drug.

Furthermore, this compound could be employed in the validation of new bioanalytical methods. clearsynth.comclearsynth.comsynzeal.comcleanchemlab.com As new technologies emerge for sample analysis, robust validation is critical. clearsynth.com this compound can serve as a reliable benchmark to ensure the accuracy and reproducibility of these novel techniques.

Identification of Unexplored Metabolic and Analytical Avenues for this compound Research

While the primary metabolic pathways of dapsone, N-acetylation and N-hydroxylation, are well-established, there may be minor or previously unidentified metabolic routes. researchgate.netnih.gov High-sensitivity analytical methods, facilitated by the use of internal standards like this compound, could enable the discovery and characterization of these novel metabolites.

For instance, investigating the potential for further metabolism of N-acetyl dapsone itself could be a fruitful area of research. Does it undergo additional biotransformations? Are there other conjugation reactions that occur? Answering these questions would provide a more complete picture of dapsone's fate in the body.

From an analytical perspective, a key challenge is the potential for deuterium (B1214612) exchange, where the deuterium atoms on the labeled standard are replaced by hydrogen atoms from the surrounding environment. hilarispublisher.comresearchgate.net While this compound is designed to be stable, research into the conditions that might promote or prevent this exchange would be valuable for ensuring the utmost accuracy in quantitative studies. hilarispublisher.com Additionally, exploring the synthesis of N-acetyl Dapsone labeled with other stable isotopes, such as ¹³C or ¹⁵N, could offer alternatives with different stability and fragmentation properties, further enhancing the analytical toolkit. hilarispublisher.com

Q & A

Q. What is the role of N-acetyl Dapsone D4 in pharmacokinetic studies, and how does its deuterium labeling enhance experimental accuracy?

this compound is a deuterium-labeled metabolite of Dapsone, used as an internal standard in mass spectrometry to quantify Dapsone and its metabolites in biological matrices. Deuterium labeling minimizes interference from endogenous compounds, improving traceability and precision in pharmacokinetic profiling . Methodologically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed to differentiate isotopomers, enabling accurate measurement of drug clearance and metabolic pathways .

Q. Which analytical techniques are most reliable for quantifying this compound in biological samples?

High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry is the gold standard. For example, rapid HPLC methods with C18 columns and mobile phases (e.g., methanol:water gradients) achieve baseline separation of Dapsone, this compound, and hydroxylamine metabolites, with detection limits <10 ng/mL . Validation parameters (linearity, recovery, precision) must adhere to ICH guidelines to ensure reproducibility.

Q. How does this compound differ structurally from Dapsone, and what implications does this have for in vitro assays?

this compound contains four deuterium atoms at specific positions (e.g., methyl groups), replacing hydrogen. This isotopic substitution reduces metabolic lability in cytochrome P450-mediated reactions, allowing researchers to isolate and study secondary metabolites without isotopic interference. In vitro models (e.g., hepatic microsomes) use this property to map phase I/II metabolic pathways .

Q. What in vitro models are suitable for studying this compound’s antioxidant properties?

Erythrocyte-based assays (e.g., methaemoglobin formation) and oxidative stress models (e.g., H2O2-induced lipid peroxidation in hepatocytes) are common. For instance, this compound’s ability to scavenge free radicals can be quantified via spectrophotometric measurement of glutathione (GSH) depletion or thiobarbituric acid reactive substances (TBARS) .

Advanced Research Questions

Q. How can Central Composite Design (CCD) optimize formulations containing this compound for transdermal delivery?

CCD allows systematic variation of independent variables (e.g., emulsifier concentration, lipid phase ratio) to predict optimal formulation parameters. A quadratic model (e.g., ) evaluates excipient effects on drug release and stability. Responses like viscosity, entrapment efficiency, and permeation flux are analyzed using ANOVA to identify significant factors .

Q. What structural modifications in this compound influence its binding to dihydropteroate synthase (DHPS), and how can this be validated experimentally?

The acetyl group and deuterium substitution alter steric and electronic interactions with DHPS’s active site. Molecular docking simulations (e.g., AutoDock Vina) paired with site-directed mutagenesis (e.g., folP gene mutations in Mycobacterium leprae) can validate binding affinity changes. Competitive inhibition assays using para-aminobenzoic acid (PABA) as a substrate quantify IC50 shifts .

Q. How do researchers reconcile contradictory data on this compound’s hematologic toxicity across preclinical and clinical studies?

Discrepancies arise from species-specific metabolic differences (e.g., higher CYP2C9 activity in humans vs. rodents) and dosing regimens. Meta-analyses of pharmacokinetic-pharmacodynamic (PK-PD) data, stratified by acetylator phenotype (slow vs. fast), can identify toxicity thresholds. In vitro hemolysis assays with diabetic erythrocytes (prone to oxidative stress) further clarify risk factors .

Q. What statistical approaches are appropriate for analyzing this compound’s neuroprotective effects in animal models of cognitive impairment?

Two-way ANOVA with Tukey’s post hoc test is used to assess interactions between this compound and nitric oxide synthase (NOS) inhibitors. Normalized data (e.g., Morris water maze latency times) require validation via Shapiro-Wilk tests for normality. Effect sizes (Cohen’s d) should be reported to quantify therapeutic significance .

Q. How does this compound’s mechanism of methaemoglobinemia differ from Dapsone hydroxylamine, and what mitigation strategies are experimentally validated?

Dapsone hydroxylamine directly oxidizes hemoglobin, while this compound may act via reactive oxygen species (ROS) generation. Co-administration of antioxidants (e.g., N-acetylcysteine) or cytochrome P450 inhibitors (e.g., cimetidine) in erythrocyte models reduces methaemoglobin levels by >50%, as measured by co-oximetry .

Q. What are the implications of this compound’s stability in the folate biosynthesis pathway for antimicrobial resistance studies?

Prolonged exposure to subtherapeutic doses of deuterated metabolites may select for folP mutations, reducing DHPS binding affinity. Resistance can be tracked via minimum inhibitory concentration (MIC) assays in M. leprae cultures and whole-genome sequencing of resistant strains .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.